molecular formula C22H20N4O3 B2739040 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895004-03-2

1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2739040
CAS No.: 895004-03-2
M. Wt: 388.427
InChI Key: HHQNAVVOIKPCIE-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo-pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • Position 1: A 2,4-dimethylphenyl group, enhancing lipophilicity and steric bulk.
  • Position 5: A 2-(4-methoxyphenyl)-2-oxoethyl substituent, introducing electron-donating methoxy groups and ketone functionality.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-4-9-19(15(2)10-14)26-21-18(11-24-26)22(28)25(13-23-21)12-20(27)16-5-7-17(29-3)8-6-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQNAVVOIKPCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the intermediate pyrazolone. This intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance:

  • A study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 5.23 µM to 7.45 µM against A549 and HepG2 cells respectively .
  • The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • It was tested against several bacterial strains and fungi, demonstrating effective antibacterial properties with an IC50 value of 12.50 µM against E. coli.
  • Its antifungal activity was evaluated against phytopathogenic fungi, indicating a broad spectrum of antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects:

  • Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The presence of various functional groups such as methoxy and dimethyl phenyl moieties contributes to its pharmacological profile. Modifications to these groups can enhance or diminish activity, making SAR studies essential for optimizing efficacy.

Case Studies and Research Findings

Several case studies highlight the compound’s applications:

StudyCell LineIC50 Value (µM)Effect
Study 1A549 (Lung Cancer)5.23Cytotoxicity
Study 2HepG2 (Liver Cancer)7.45Cytotoxicity
Study 3CT26 (Colon Cancer)6.12Cytotoxicity
Study 4E.coli (Bacterial Infection)12.50Antibacterial

These findings illustrate the compound's potential across different biological contexts.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their properties:

Compound Name R1 (Position 1) R5 (Position 5) Melting Point (°C) Biological Activity Reference
Target Compound 2,4-Dimethylphenyl 2-(4-Methoxyphenyl)-2-oxoethyl N/A N/A N/A
Epimidin () 4-Methoxyphenyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl N/A Anticonvulsant
Example 52 () 1-(Fluorophenyl)ethyl 4-Amino-3-(substituted phenyl) 228–230 N/A
Compound 37 (CBS-1) () Urea derivatives N/A N/A Anticancer
5-(4-Bromobenzyl) derivative () 2-Methylphenyl 4-Bromobenzyl N/A N/A

Key Observations

Epimidin (1-(4-Methoxyphenyl)-5-[2-(4-(4-Methoxyphenyl)Piperazin-1-yl)-2-Oxoethyl] Derivative)
  • Structural Difference : Replaces the 2,4-dimethylphenyl (R1) with a 4-methoxyphenyl group and introduces a piperazinyl moiety in R3.
  • Analytical Method : Validated HPLC method (C18 column, 270 nm detection) confirms its stability and purity .
Example 52 ()
  • Structural Difference: Features a fluorophenyl-ethyl group at R1 and an amino-substituted phenyl at R4.
  • Physical Properties : Higher melting point (228–230°C) suggests greater crystallinity compared to the target compound .
Anticancer Derivatives ()
  • Functional Groups : Urea substituents at R1 improve hydrogen-bonding capacity, critical for kinase inhibition (e.g., CBS-1 inhibits NF-κB and IL-6 pathways) .
5-(4-Bromobenzyl) Derivative ()

    Biological Activity

    The compound 1-(2,4-dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

    Chemical Structure and Properties

    The compound's chemical structure is characterized by a complex arrangement of aromatic rings and a pyrazolo-pyrimidine core. The molecular formula is C24H24N4O3C_{24}H_{24}N_4O_3, with a molecular weight of 420.48 g/mol. The structure can be represented as follows:

    Structure C24H24N4O3\text{Structure }\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_3

    Antitumor Activity

    Research indicates that pyrazolo derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that it effectively inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was enhanced when used in combination with doxorubicin, suggesting a potential synergistic effect in cancer therapy .

    Anti-inflammatory Properties

    Inflammation plays a crucial role in numerous diseases, including cancer and cardiovascular disorders. The compound has shown promising anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

    Antimicrobial Activity

    The antimicrobial properties of this compound have also been explored. It exhibited activity against various bacterial strains, indicating its potential use as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl groups can enhance its antibacterial efficacy .

    Case Studies

    StudyObjectiveFindings
    Umesha et al. (2009)Evaluate cytotoxicity against breast cancer cellsShowed significant inhibition of cell proliferation; synergistic effect with doxorubicin
    Aalto Research Portal (2023)Investigate anti-inflammatory effectsInhibition of COX-2 activity confirmed; reduced inflammatory markers in vitro
    Science.gov (2018)Assess antimicrobial activityEffective against multiple bacterial strains; potential for development as an antibiotic

    Structure-Activity Relationship (SAR)

    The biological activity of pyrazolo derivatives often correlates with their structural features. Key factors influencing activity include:

    • Substituents on the aromatic rings : Variations in the position and type of substituents (e.g., methoxy vs. dimethyl) can significantly alter potency.
    • Core structure : The presence of the pyrazolo-pyrimidine framework is essential for maintaining biological activity.

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